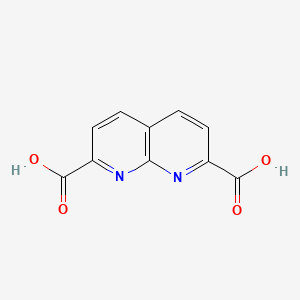![molecular formula C8H12N4O5 B12280969 6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B12280969.png)
6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aza-2’-deoxy-6-oxo Cytidine is a synthetic nucleoside analog that has garnered significant attention in the fields of epigenetics and cancer therapy. This compound is known for its ability to inhibit DNA methylation, a process that plays a crucial role in gene expression regulation. By incorporating into DNA, 5-Aza-2’-deoxy-6-oxo Cytidine can reactivate silenced genes, making it a valuable tool in the treatment of various malignancies, including myelodysplastic syndrome and acute myeloid leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Aza-2’-deoxy-6-oxo Cytidine is synthesized through a multi-step chemical processThe final steps involve deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy-6-oxo Cytidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the chemical composition and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Aza-2’-deoxy-6-oxo Cytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the cytidine ring.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically require controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized cytidine analogs .
Aplicaciones Científicas De Investigación
5-Aza-2’-deoxy-6-oxo Cytidine has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 5-Aza-2’-deoxy-6-oxo Cytidine involves its incorporation into DNA during replication. Once incorporated, it forms covalent bonds with DNA methyltransferases, inhibiting their activity and leading to DNA demethylation. This demethylation reactivates silenced genes, which can restore normal cellular functions and inhibit cancer cell growth . The molecular targets include DNA methyltransferases, and the pathways involved are those regulating gene expression and chromatin structure .
Comparación Con Compuestos Similares
Similar Compounds
5-Azacytidine: Another nucleoside analog that incorporates into both DNA and RNA, used in the treatment of myelodysplastic syndrome.
Decitabine: A closely related compound that also inhibits DNA methylation but is more potent and primarily incorporates into DNA.
Uniqueness
5-Aza-2’-deoxy-6-oxo Cytidine is unique in its specific incorporation into DNA and its potent inhibition of DNA methyltransferases. This specificity makes it particularly effective in reactivating silenced genes and treating certain types of cancer .
Propiedades
Fórmula molecular |
C8H12N4O5 |
|---|---|
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16) |
Clave InChI |
XCMNLQJDDNSSFQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one](/img/structure/B12280890.png)

![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)

![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)
![(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene](/img/structure/B12280930.png)
![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12280938.png)


![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)
